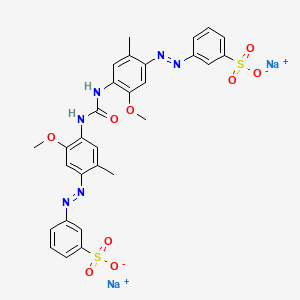
Benzenesulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound M1V61BWZ72 disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) . It is a synthetic organic compound with a molecular formula of C29H26N6O9S2.2Na and a molecular weight of 712.661 g/mol . This compound is characterized by its achiral nature and the presence of two E/Z centers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) involves multiple steps, including the formation of azo bonds and sulfonation reactions. The key steps include:
Formation of Azo Bonds: The reaction between aromatic amines and nitrous acid to form diazonium salts, followed by coupling with aromatic compounds to form azo bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the azo bonds can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in the study of azo coupling reactions and their mechanisms.
Biology:
- Investigated for its potential use as a biological stain due to its azo structure.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of dyes and pigments for textiles and plastics.
- Used as a reagent in analytical chemistry for the detection of certain metal ions.
作用机制
The mechanism of action of disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) involves the interaction of its azo groups with various molecular targets. The azo bonds can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
相似化合物的比较
Disodium 4,4’-(diazoamino)bis(benzenesulfonate): Similar structure with different substituents on the aromatic rings.
Disodium 2,2’-(diazoamino)bis(benzenesulfonate): Similar structure with different positions of the azo groups.
Uniqueness:
- The presence of methoxy and methyl groups in disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) provides unique electronic and steric properties, influencing its reactivity and applications.
- The specific arrangement of the azo and sulfonate groups enhances its solubility and stability, making it suitable for various industrial and research applications.
属性
CAS 编号 |
67875-16-5 |
|---|---|
分子式 |
C29H26N6Na2O9S2 |
分子量 |
712.7 g/mol |
IUPAC 名称 |
disodium;3-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C29H28N6O9S2.2Na/c1-17-11-25(27(43-3)15-23(17)34-32-19-7-5-9-21(13-19)45(37,38)39)30-29(36)31-26-12-18(2)24(16-28(26)44-4)35-33-20-8-6-10-22(14-20)46(40,41)42;;/h5-16H,1-4H3,(H2,30,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI 键 |
ZIHNAPIDRXJQKX-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C(=C3)C)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






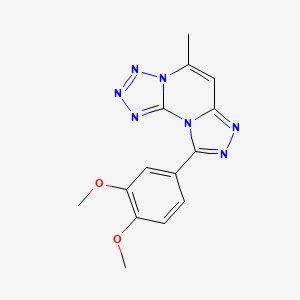
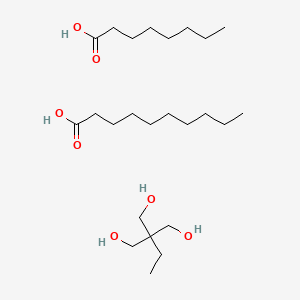

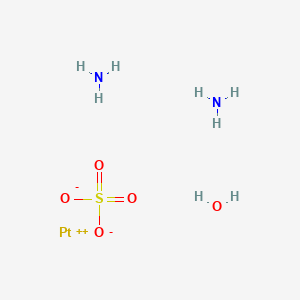
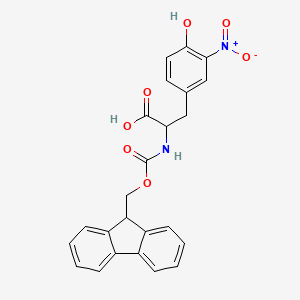
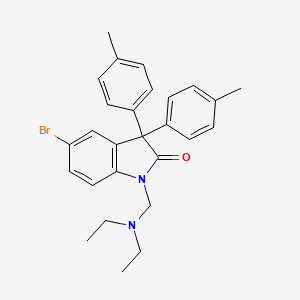
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)



